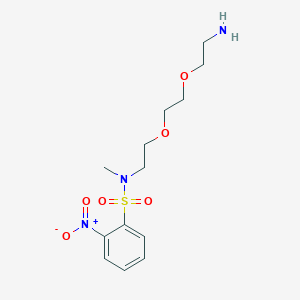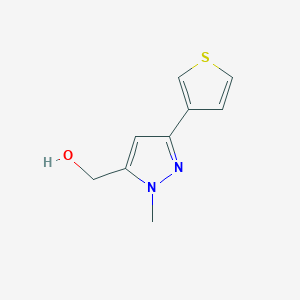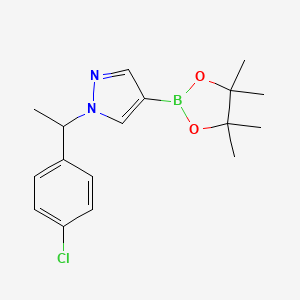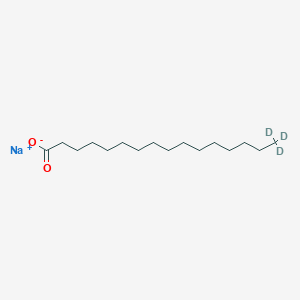
Sodium hexadecanoate-16,16,16-d3
Übersicht
Beschreibung
Sodium hexadecanoate-16,16,16-d3, also known as Sodium Palmitate-16,16,16-d3, is a useful isotopically labeled research compound . It has a molecular formula of C16H28D3NaO2 and a molecular weight of 281.42 .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 28 hydrogen atoms, 3 deuterium atoms, 1 sodium atom, and 2 oxygen atoms . The InChI representation of its structure isInChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16 (17)18;/h2-15H2,1H3, (H,17,18);/q;+1/p-1/i1D3; .
Wissenschaftliche Forschungsanwendungen
Emulsion Stability and Phase Behavior
- Sodium hexadecanoate plays a crucial role in the formation and stability of emulsions. Research shows that the presence of a lamellar, liquid crystalline phase (D-phase) increases the stability of water/oil (W/O) emulsions. This is due to reduced electrostatic repulsive forces and altered packing conditions of surfactant molecules at the water/oil interface, which enhances emulsion stability under elevated temperature and pressure conditions (Skurtveit, Sjöblom, & Høiland, 1989).
Biological Studies and Pheromone Biosynthesis
- In biological research, particularly in the study of moths, deuterium-labeled hexadecanoic acid, an analogue of sodium hexadecanoate-16,16,16-d3, is used. This compound helps in understanding the biosynthesis of sex pheromones in moths by tracking the metabolic fate of these acids in the pheromone gland (Foster, 2005).
Metabolic Pathways in Microorganisms
- Sodium hexadecanoate is important in the study of metabolic pathways in microorganisms. For example, it's used to understand how bacteria like Pseudomonas synxantha metabolize n-hexadecane, converting it to hexadecanoic acid extracellularly before cellular uptake (Meng, Li, Bao, & Sun, 2017).
Corrosion Prevention and Material Science
- In the field of material science, sodium hexadecanoate is used to prevent corrosion. It's been shown to suppress the breakdown of passive films on metals like iron and zinc in various solutions, indicating its potential as a protective agent in industrial applications (Aramaki & Shimura, 2003; Aramaki, 2006).
Other Applications
- Additionally, sodium hexadecanoate finds application in the synthesis of other compounds, such as in the production of sodium hexadecyl n-butyl sulfosuccinate, a compound with good emulsification ability (Chai, 2008).
- It's also relevant in the study of lyotropic mesophases in sodium-based systems, providing insights into the behavior of these materials at different temperatures (Kanazawa & Kamei, 1979).
Safety and Hazards
Eigenschaften
IUPAC Name |
sodium;16,16,16-trideuteriohexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKEBACDBNFAF-NIIDSAIPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)
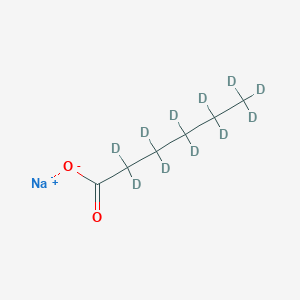
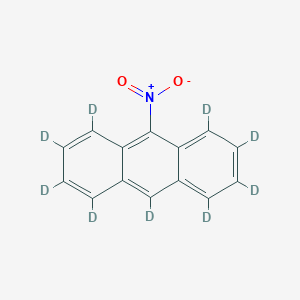
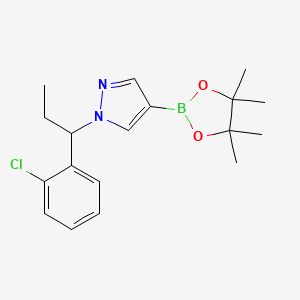
![[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1472666.png)
